molecular formula C12H27N B1616124 1,1',3,3'-Tetramethyldibutylamine CAS No. 105-51-1

1,1',3,3'-Tetramethyldibutylamine

Cat. No. B1616124
CAS RN: 105-51-1
M. Wt: 185.35 g/mol
InChI Key: WNOMKCAADBZQOV-UHFFFAOYSA-N
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Description

1,1’,3,3’-Tetramethyldibutylamine is a chemical compound with the molecular formula C12H27N . It is also known by other names such as 4-methyl-N-(4-methylpentan-2-yl)pentan-2-amine .


Molecular Structure Analysis

The molecular structure of 1,1’,3,3’-Tetramethyldibutylamine consists of 12 carbon atoms, 27 hydrogen atoms, and 1 nitrogen atom . The InChI Key is WNOMKCAADBZQOV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1,1’,3,3’-Tetramethyldibutylamine has a molecular weight of 185.34948 g/mol . It has a boiling point of 201.2ºC at 760mmHg and a density of 0.782g/cm³ . It has one hydrogen bond acceptor and one hydrogen bond donor .

Scientific Research Applications

Titrations of Weak Acids

1,1',3,3'-Tetramethyldibutylamine has been explored for its utility in the titrations of weak acids. Research conducted by Caruso, Jones, and Popov (1968) revealed that this compound could effectively be used as a medium for titrations, with the hydrogen electrode showing reversible behavior in this solvent. It showed promising results in potentiometric titrations of various weak acids, demonstrating accuracy and potential for applications in analytical chemistry (Caruso, Jones, & Popov, 1968).

Photoluminescence Studies

In 2009, a study by Bruno et al. explored the structural and photoluminescence properties of a europium(III) tetrakis(beta-diketonate) complex involving tetrabutylammonium. This research provided valuable insights into the photoluminescence behavior of these complexes at different temperatures, contributing to the understanding of materials science and photophysics (Bruno et al., 2009).

Inclusion in Ionic Co-crystals

Leclercq et al. (2008) investigated the inclusion of tetrabutylammonium cation in the imidazolium/trifluoromethanesulfonate H-bonds network observed in ionic co-crystals. Their work provided insights into the structural aspects of such inclusions, which is crucial for the development of new materials with tailored properties (Leclercq et al., 2008).

Green Synthesis Methodology

Davoodnia, Zare-Bidaki, and Behmadi (2012) demonstrated the use of tetrabutylammonium hexatungstate as an efficient and green catalyst for the synthesis of 1,8-dioxodecahydroacridines. This study highlighted an environmentally friendly and sustainable approach in chemical synthesis, underlining the potential of tetrabutylammonium in green chemistry applications (Davoodnia, Zare-Bidaki, & Behmadi, 2012).

properties

IUPAC Name

4-methyl-N-(4-methylpentan-2-yl)pentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N/c1-9(2)7-11(5)13-12(6)8-10(3)4/h9-13H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOMKCAADBZQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)NC(C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50909291
Record name 4-Methyl-N-(4-methylpentan-2-yl)pentan-2-amine
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Molecular Weight

185.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1',3,3'-Tetramethyldibutylamine

CAS RN

105-51-1
Record name N-(1,3-Dimethylbutyl)-4-methyl-2-pentanamine
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Record name 1,1',3,3'-Tetramethyldibutylamine
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Record name 1,3,3'-Tetramethyldibutylamine
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Record name 4-Methyl-N-(4-methylpentan-2-yl)pentan-2-amine
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Record name 1,1',3,3'-tetramethyldibutylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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